molecular formula C11H12N2O2S B11997115 Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester CAS No. 2620-57-7

Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester

Cat. No.: B11997115
CAS No.: 2620-57-7
M. Wt: 236.29 g/mol
InChI Key: SFJIVVKRQQQTSS-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is a chemical compound with the molecular formula C11H12N2O2S. This compound is known for its unique structure, which includes a thiocyanate group attached to a phenyl ring substituted with dimethyl and methylaminocarbonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester typically involves the reaction of 2,3-dimethylphenol with thiocyanic acid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired ester. The process may also involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process may also incorporate purification steps such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl esters.

Scientific Research Applications

Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of disulfide bonds and the formation of new sulfur-containing linkages.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, 2,3-dimethylphenyl ester
  • Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester
  • Thiocyanic acid, 2,3-dimethyl-4-hydroxyphenyl ester

Uniqueness

Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is unique due to the presence of both dimethyl and methylaminocarbonyl groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2620-57-7

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

(2,3-dimethyl-4-thiocyanatophenyl) N-methylcarbamate

InChI

InChI=1S/C11H12N2O2S/c1-7-8(2)10(16-6-12)5-4-9(7)15-11(14)13-3/h4-5H,1-3H3,(H,13,14)

InChI Key

SFJIVVKRQQQTSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)SC#N)OC(=O)NC

Origin of Product

United States

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